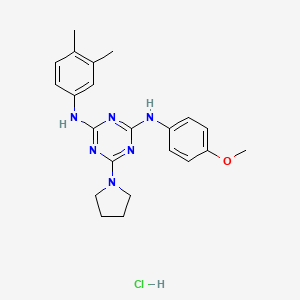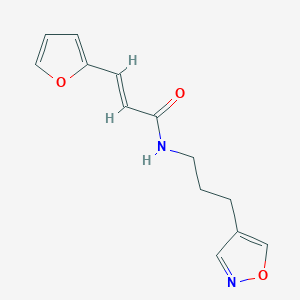![molecular formula C16H17N5O2S B2689562 (E)-N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-phenylethenesulfonamide CAS No. 2035022-83-2](/img/structure/B2689562.png)
(E)-N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-phenylethenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(E)-N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-phenylethenesulfonamide” is a compound that belongs to the class of [1,2,4]-triazole bearing amino acid derivatives . These compounds have been synthesized under green chemistry conditions via multicomponent reaction .
Synthesis Analysis
The synthesis of these compounds involves a multicomponent reaction using lemon juice as an acidic catalyst . The process is atom-economical and engages five reactive centers (amide, amine, carbonyl, azide, and alkyne) for the synthesis .Molecular Structure Analysis
The molecular structure of these compounds has been characterized by different spectral and elemental analyses .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are regioselective one-pot procedures . The use of mild acidic conditions is strongly directed toward the regioselective synthesis of 5-aryl-7-methyl C-6-substituted TZP analogues .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds have been characterized by different spectral and elemental analyses .Scientific Research Applications
CDK2 Inhibition
The compound has been identified as a potential inhibitor of Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle and is an appealing target for cancer treatment .
Cancer Treatment
The compound has shown promising results in inhibiting the growth of various cancer cell lines. It has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 cancer cells, and moderate activity against HepG-2 cells .
Cell Cycle Alteration
The compound has been observed to cause significant alterations in cell cycle progression . This could potentially lead to the death of cancer cells, making it a promising candidate for cancer treatment.
Apoptosis Induction
The compound has been found to induce apoptosis within HCT cells . Apoptosis, or programmed cell death, is a mechanism that the body uses to get rid of damaged or unwanted cells. Inducing apoptosis in cancer cells can help in treating the disease.
Molecular Docking
The compound has shown a good fit into the CDK2 active site through essential hydrogen bonding with Leu83 . This suggests that the compound could be used in the development of new drugs targeting CDK2.
ADMET Studies
In silico ADMET studies and drug-likeness studies using a Boiled Egg chart have shown suitable pharmacokinetic properties for the compound . This indicates that the compound has the potential to be developed into a drug with acceptable absorption, distribution, metabolism, excretion, and toxicity profiles.
Mechanism of Action
Target of Action
The primary target of the compound (E)-2-phenyl-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)ethene-1-sulfonamide is CDK2 (Cyclin-Dependent Kinase 2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
(E)-2-phenyl-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)ethene-1-sulfonamide interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to growth arrest at the G0-G1 stage .
Biochemical Pathways
The compound’s action primarily affects the cell cycle regulation pathway . By inhibiting CDK2, it disrupts the transition from the G1 phase to the S phase of the cell cycle . This disruption can lead to cell cycle arrest, preventing the proliferation of cancer cells .
Pharmacokinetics
Similar compounds have shown significant cytotoxic activities against various cell lines, suggesting good bioavailability .
Result of Action
The result of the action of (E)-2-phenyl-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)ethene-1-sulfonamide is the significant inhibition of cell growth . Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(E)-2-phenyl-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]ethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c22-24(23,10-8-14-5-2-1-3-6-14)20-9-4-7-15-11-17-16-18-13-19-21(16)12-15/h1-3,5-6,8,10-13,20H,4,7,9H2/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMHYZBFRNPHNK-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NCCCC2=CN3C(=NC=N3)N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NCCCC2=CN3C(=NC=N3)N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-phenylethenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methoxy-4-{[({[(methylamino)carbonyl]amino}carbothioyl)amino]carbonyl}benzene](/img/structure/B2689480.png)
![7-Methyl-2-oxo-3-phenyl-1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2689481.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2689482.png)
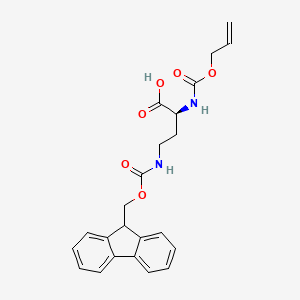
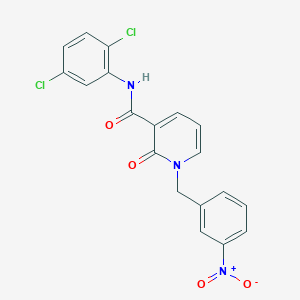
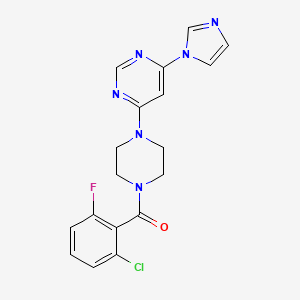
![N'-[2-[4-(3-Amino-2,2-dimethylpropyl)piperazin-1-yl]ethyl]-2,2-dimethylpropane-1,3-diamine;pentahydrochloride](/img/structure/B2689490.png)
![3-(3-Methylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B2689491.png)
![5-((4-chlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2689493.png)

![2-chloro-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]pyridine-4-carboxamide](/img/structure/B2689496.png)
